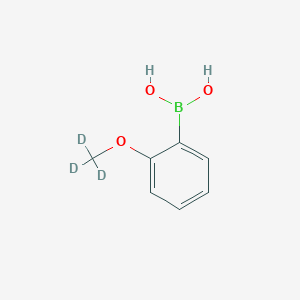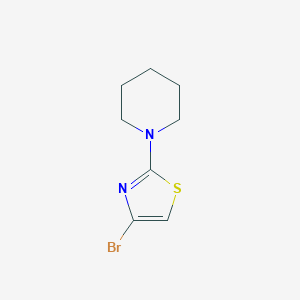
2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine is an organic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol It is a derivative of pyridine, substituted with a bromine atom at the 2-position and a tetrahydrofuran-3-yloxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine involves the reaction of 2-bromopyridine with sodium hydroxide in the presence of tetrahydrofuran (THF). The reaction typically proceeds under reflux conditions, allowing the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and solvent purity, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrahydrofuran ring can be oxidized to form different functional groups, or reduced to modify the compound’s properties.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is investigated for its potential biological activity and interactions with various biomolecules.
Mécanisme D'action
The mechanism by which 2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine exerts its effects depends on the specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological studies, its interactions with biomolecules can influence cellular processes and pathways, although detailed mechanisms are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine
- 2-Bromo-4-(oxolan-3-yloxy)pyridine
- 2-Bromo-3-(tetrahydro-3-furanyloxy)pyridine
Uniqueness
2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
2-bromo-4-(oxolan-3-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-9-5-7(1-3-11-9)13-8-2-4-12-6-8/h1,3,5,8H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAWETFXXRONTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC(=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(trifluoromethyl)phenyl]-1H-quinazolin-4-one](/img/structure/B7899371.png)










